molecular formula C9H10FN B1286757 4-Cyclopropyl-2-fluoroaniline CAS No. 893739-89-4

4-Cyclopropyl-2-fluoroaniline

Cat. No.: B1286757
CAS No.: 893739-89-4
M. Wt: 151.18 g/mol
InChI Key: ORYUOTZNRAIMDX-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an aniline ring. This compound is a colorless to pale yellow solid and is known for its aromatic properties and strong amine functionality .

Mechanism of Action

Target of Action

It is used in the synthesis of arylamide derivatives, which are known to act as raf/mek complex stabilizers and/or mek inhibitors . These targets play a crucial role in the MAPK/ERK pathway, which is involved in cell division and differentiation.

Mode of Action

As a component in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it likely contributes to the inhibition of the mapk/erk pathway . This inhibition can prevent the over-proliferation of cells, which is a common characteristic of cancerous growths.

Biochemical Pathways

The compound is involved in the MAPK/ERK pathway through its role in the synthesis of RAF/MEK complex stabilizers and/or MEK inhibitors . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal on this pathway is often triggered by growth factors and its inhibition can prevent the over-proliferation of cells.

Result of Action

Given its role in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it is likely that the compound contributes to the inhibition of the mapk/erk pathway . This could potentially result in the prevention of cell over-proliferation, a characteristic of cancerous growths.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions likely contribute to the stability of the compound and may influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Cyclopropyl-2-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in downstream effects on metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical and physiological outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical and pharmaceutical applications .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization within cells can impact the overall efficacy and safety of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Cyclopropyl-2-fluoroaniline involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. The reaction typically uses powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions for about 17 hours .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: The fluorine atom and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Cyclopropyl-2-fluoroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-chloroaniline
  • 4-Cyclopropyl-2-bromoaniline
  • 4-Cyclopropyl-2-iodoaniline

Comparison: 4-Cyclopropyl-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclopropyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYUOTZNRAIMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602484
Record name 4-Cyclopropyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893739-89-4
Record name 4-Cyclopropyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-cyclopropyl-2-fluoro-1-nitrobenzene (3.36 g, 18.55 mmol), powdered iron (4.35 g, 77.9 mmol), and 2M ammonium chloride in water (19.8 mL) and 3:2:1 v/v EtOH:THF:H2O (86 mL) was stirred at reflux under N2 for 17 h. The reaction mixture was cooled to RT and filtered through a pad of Celite. The Celite pad was rinsed well with ethyl acetate (˜50 mL). Saturated aqueous NaHCO3 solution was slowly added to the filtrate to neutralize the reaction mixture. The reaction mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude residue was purified via flash column chromatography eluted with 0 to 75% ethyl acetate/hexane to give 2.80 g (99%) of an orange oil, which solidified at 20° C. 1H NMR (400 MHz, CDCl3) δ 6.75-6.63 (m, 3H), 3.57 (s, 2H), 1.87-1.72 (m, 1H), 0.93-0.83 (m, 2H), 0.64-0.51 (m, 2H); MS (ESI) m/z: 152.3 [M+H]+.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.8 mL
Type
solvent
Reaction Step One
Name
Quantity
4.35 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
86 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

4-Cyclopropyl-2-fluoro-1-nitrobenzene (prepared as described in General Procedure 1.2C) (2.2 g, 12.14 mmol) was dissolved in 7 mL of an ethanol:THF:water 3:3:1 (v/v) mixture. To this was added ammonium chloride (1.02 g, 19.07 mmol) followed by iron powder (3.50 g, 62.7 mmol). The resulting mixture was heated in a 90° C. oil bath under a nitrogen atmosphere with rapid stirring for one hour. The reaction mixture was vacuum filtered through a sand and diatomaceous earth plug. The filtrate was concentrated in vacuo and the residue partitioned between dichloromethane and water. The organic phase was washed with brine, dried (MgSO4) and concentrated in vacuo to provide an orange oil (1.90 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
ethanol THF water
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

2-{2-Amino-2-[4-(2-trimethylsilanyloxy-ethoxy)-phenyl]-acetylamino}-N-(4-cyclopropyl-2-fluorophenyl)-3-phenyl-butyramide (680 mg, 1.2 mmol) and pyridine (3 mL) were dissolved in dichloromethane (60 mL) at −78° C. To this mixture was added a solution of triphosgene (296 mg, 1 mmol) in dichloromethane (15 mL) dropwise. The mixture was allowed to slowly warm to room temperature and stirred overnight at room temperature. The mixture was cooled in an ice bath and 3 M HCl (60 mL) was added slowly and stirring was continued at 0° C. for 30 minutes. The organic layer was separated and dried over anhydrous sodium sulfate. Concentration gave 150 mg of a oily solid that was chromatographed over silica gel (65% v/v ethyl acetate in hexanes) to give N-(4-cyclopropyl-2-fluoro-phenyl)-2-{4-[4-(2-hydroxy-ethoxy)-phenyl]-2,5-dioxo-imidazolidin-1yl}-3-phenyl-butyramide as a yellow solid (70 mg, 0.13 mmol, 13%).
Name
2-{2-Amino-2-[4-(2-trimethylsilanyloxy-ethoxy)-phenyl]-acetylamino}-N-(4-cyclopropyl-2-fluorophenyl)-3-phenyl-butyramide
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

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